Insulin-like Growth Factor I (24-41)

Description

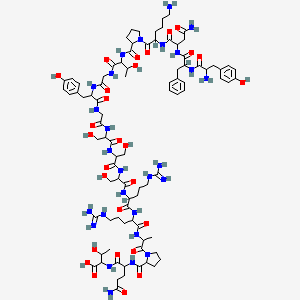

Insulin-like Growth Factor I (IGF-I) (24-41) is a bioactive peptide fragment comprising amino acid residues 24 to 41 of the full-length IGF-I protein. The full-length IGF-I is a 70-amino-acid hormone critical for growth, development, and metabolism, acting primarily through the IGF-I receptor (IGF-IR) . The IGF-I (24-41) fragment retains partial biological activity, including antioxidant, anti-inflammatory, and cytoprotective properties, and contributes to systemic growth hormone (GH) regulation . Unlike the full-length IGF-I, which binds IGF-IR with high affinity, shorter fragments like IGF-I (24-41) may exhibit distinct signaling profiles due to altered receptor interactions .

Properties

Molecular Formula |

C88H133N27O28 |

|---|---|

Molecular Weight |

2017.2 g/mol |

IUPAC Name |

2-[[5-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-[[4-amino-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C88H133N27O28/c1-44(84(140)114-33-11-18-63(114)81(137)106-55(28-29-65(91)123)75(131)113-70(46(3)120)86(142)143)101-73(129)53(16-9-31-97-87(93)94)104-74(130)54(17-10-32-98-88(95)96)105-79(135)61(42-117)111-80(136)62(43-118)110-78(134)60(41-116)103-68(126)39-99-72(128)57(37-49-22-26-51(122)27-23-49)102-67(125)40-100-83(139)69(45(2)119)112-82(138)64-19-12-34-115(64)85(141)56(15-7-8-30-89)107-77(133)59(38-66(92)124)109-76(132)58(36-47-13-5-4-6-14-47)108-71(127)52(90)35-48-20-24-50(121)25-21-48/h4-6,13-14,20-27,44-46,52-64,69-70,116-122H,7-12,15-19,28-43,89-90H2,1-3H3,(H2,91,123)(H2,92,124)(H,99,128)(H,100,139)(H,101,129)(H,102,125)(H,103,126)(H,104,130)(H,105,135)(H,106,137)(H,107,133)(H,108,127)(H,109,132)(H,110,134)(H,111,136)(H,112,138)(H,113,131)(H,142,143)(H4,93,94,97)(H4,95,96,98) |

InChI Key |

HLOCSQLWBVBRQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

IGF-I (30-41)

- Structure : Spans residues 30–41 of IGF-I.

- Function : Shares overlapping cytoprotective and metabolic roles with IGF-I (24-41) but lacks residues critical for receptor binding (e.g., residues 24–29).

- Research Findings : Studies suggest IGF-I (30-41) modulates neuronal survival but has weaker mitogenic activity compared to full-length IGF-I .

Rhopr-IGF (Rhodnius prolixus)

- Structure : A 14.5 kDa peptide with sequence homology to vertebrate IGFs, including conserved cysteine residues for disulfide bonding .

- Function : Regulates post-feeding growth and lipid/carbohydrate metabolism in the Chagas disease vector Rhodnius prolixus.

- Key Findings: Rhopr-IGF expression peaks in the fat body and dorsal vessel during molting, coinciding with 20-hydroxyecdysone (20-E) surges .

DILP6 (Drosophila melanogaster)

- Structure : An IGF-like peptide expressed in the fat body.

- Function: Regulates non-feeding-stage growth and development, analogous to vertebrate IGF-I .

- Key Findings: DILP6 expression is induced by 20-E during metamorphosis, enabling tissue remodeling in nutrient-deprived states .

BIGFLP (Bombyx mori)

- Structure : A pupal fat body-derived IGF-like peptide.

- Function : Promotes tissue growth in vitro under 20-E stimulation .

- Key Findings : BIGFLP secretion peaks during molting, facilitating tissue expansion without nutrient intake .

Structural and Functional Comparison Table

Research Findings and Mechanistic Insights

- Metabolic Regulation: Rhopr-IGF knockdown in Rhodnius prolixus reduces body length by 15% and wing size by 20%, indicating its role in post-feeding morphogenesis .

Developmental Signaling :

- Receptor Specificity: Full-length IGF-I binds IGF-IR with high affinity, activating PI3K/Akt and MAPK pathways .

Preparation Methods

Fmoc-Based Synthesis Protocol

The fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely employed method for synthesizing IGF-1 (24-41). This approach involves sequential coupling of protected amino acids to a resin-bound growing peptide chain. Key steps include:

- Resin Selection : A Rink amide resin (0.6 mmol/g loading) is preferred for C-terminal amidation, mimicking the native IGF-1 structure.

- Amino Acid Activation : Each Fmoc-protected amino acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Coupling reactions proceed at room temperature for 10 minutes, achieving >99% efficiency per residue.

- Deprotection : Fmoc removal is performed with 20% piperidine in DMF, with kinetic studies showing complete deprotection within 4 minutes at 60°C.

Example Synthesis Cycle :

- Coupling : 0.3 M Fmoc-Glycine-thioacid + 1.2 eq HATU/DIPEA, 60°C, 2 minutes.

- Deprotection : 20% piperidine/DMF, 60°C, 20 seconds.

This protocol yields IGF-1 (24-41) with an average stepwise efficiency of 98.5%, culminating in a crude peptide purity of ~75% after 18 cycles.

Isonitrile-Mediated Fragment Coupling

Recent advances in SPPS leverage isonitrile-mediated fragment coupling for improved convergence. In this method, unprotected peptide thioacids (e.g., residues 24–30 and 31–41) are ligated on solid phase using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as the activating agent. Key advantages include:

- Reduced epimerization (<2% at C-terminal residues).

- Compatibility with minimally protected fragments, minimizing side reactions.

A representative synthesis of IGF-1 (24-41) via this route achieved 43% overall yield after oxidative disulfide bond formation.

Flow-Based Peptide Synthesis

Rapid Assembly via Continuous Flow

Flow chemistry enables ultrafast synthesis by maintaining precise temperature and reagent stoichiometry. For IGF-1 (24-41):

- Apparatus : A microfluidic reactor with a 100 μL bed volume packed with Rink amide resin.

- Conditions : 60°C, 0.4 mL/min flow rate, 1.2 eq amino acid thioacid per cycle.

Performance Metrics :

| Parameter | Value |

|---|---|

| Coupling Time/Residue | 1.8 minutes |

| Deprotection Time | 20 seconds |

| Crude Purity | 78% |

| Total Synthesis Time | 32.4 minutes |

This method reduces synthesis time by 95% compared to conventional SPPS while maintaining comparable purity.

Post-Synthetic Processing and Purification

Disulfide Bond Formation

IGF-1 (24-41) contains one intramolecular disulfide bond (Cys-35 to Cys-41). Oxidative folding is performed in 0.1 M ammonium bicarbonate (pH 8.5) with 5 mM glutathione redox buffer. Cyclization efficiency reaches 71% after 24 hours at 4°C.

Chromatographic Purification

Reversed-Phase HPLC Conditions :

| Column | Waters ACQUITY CSH C18 (2.1 × 150 mm, 1.7 μm) |

|---|---|

| Mobile Phase | A: 0.1% formic acid/H2O; B: 0.1% formic acid/acetonitrile |

| Gradient | 10–28% B over 17 minutes |

| Flow Rate | 0.4 mL/min |

| Purity | ≥95% (UV 214 nm) |

Mass spectrometry (LC-MS/MS) confirms identity via two signature tryptic peptides: GPETLCGAELVDALQFVCGDR (T-1) and YVSTPTVQEEAGVYVELR (T-4).

Analytical Characterization

Quantitative LC-MS/MS Assay

A validated method for IGF-1 (24-41) quantification employs:

- Sample Preparation : Urea denaturation (8 M) + tryptic digestion (3 hours).

- Detection : Multiple reaction monitoring (MRM) of T-1 (m/z 769.7 → 753.3) and T-4 (m/z 734.8 → 951.4).

Validation Parameters :

| Parameter | Result |

|---|---|

| Linearity | 10–1000 ng/mL (R²=0.999) |

| Intra-Day CV | ≤5% |

| Inter-Day CV | ≤8% |

| Recovery | 92–105% |

Challenges and Mitigation Strategies

Aggregation During Synthesis

IGF-1 (24-41) exhibits hydrophobic clustering (residues 28–34), leading to on-resin aggregation. Mitigation strategies include:

Oxidation Side Products

Over-oxidation of Cys-35 generates sulfonic acid derivatives (<5%). Adding 1% phenol to the cleavage cocktail scavenges excess oxidizing agents.

Q & A

What structural features of IGF-I (24-41) are critical for its receptor binding and functional activity?

Level : Basic

Methodological Answer :

The IGF-I (24-41) fragment includes residues essential for receptor interaction, particularly Tyr²⁴, which is part of the conserved tyrosine cluster in IGF-I. To map bioactive regions, employ alanine scanning mutagenesis or receptor-binding inhibition assays using synthetic peptides. The sequence (YFNKPTGYGSSSRRAPQT) contains a β-hairpin structure (residues 28–36) critical for IGF-1R binding . Radiolabeled versions (e.g., ¹²⁵I-labeled IGF-I (24-41)) can quantify binding affinity in competitive assays .

How can researchers standardize experimental models to study IGF-I (24-41)’s anti-inflammatory effects?

Level : Basic

Methodological Answer :

Use primary neuronal or glial cell cultures to assess anti-inflammatory activity via cytokine profiling (e.g., TNF-α, IL-6) under oxidative stress conditions. Include controls for IGF-1R specificity (e.g., co-treatment with inhibitors like NVP-AEW541) . For in vivo models, consider GH-deficient rodents to isolate systemic IGF-I (24-41) effects from endogenous GH interference .

What experimental strategies address contradictory data on IGF-I (24-41)’s dual pro- and antioxidant roles?

Level : Advanced

Methodological Answer :

Contradictions may arise from cell-type specificity or assay conditions. For oxidative stress studies:

- Measure ROS production using fluorescent probes (e.g., DCFH-DA) in distinct cell lines (e.g., neurons vs. astrocytes) .

- Compare acute vs. chronic exposure: IGF-I (24-41) may transiently increase ROS in cancer cells (flavin oxidase-mediated) but reduce oxidative damage in neurons via Nrf2 pathway activation .

- Validate findings with IGF-1R knockout models to confirm receptor dependency .

How to design a study comparing IGF-I (24-41) with other IGF-I fragments (e.g., 30-41)?

Level : Advanced

Methodological Answer :

- Use parallel peptide synthesis to ensure purity (>98%) and consistent TFA salt formulations .

- Employ competitive receptor-binding assays with ¹²⁵I-IGF-I (24-41) to compare affinity across fragments .

- Test functional differences in anabolic assays (e.g., glucose uptake in myotubes) and anti-inflammatory models (e.g., microglial TNF-α suppression) .

- Analyze dose-response curves to identify fragment-specific EC₅₀ values .

What are best practices for quantifying IGF-I (24-41) in complex biological matrices?

Level : Methodological

Answer :

- Sample Preparation : Use acid-ethanol extraction to dissociate IGF-I (24-41) from binding proteins (IGFBPs) .

- Detection : Apply ELISA kits validated for IGF-I fragments, ensuring antibodies recognize epitopes within residues 24–41 .

- Normalization : Spike samples with synthetic IGF-I (24-41) TFA for recovery calibration and account for matrix effects via standard additions .

How can researchers investigate IGF-I (24-41)’s cytoprotective mechanisms in neurodegenerative models?

Level : Advanced

Methodological Answer :

- Use primary astrocyte cultures to assess IGF-I (24-41)’s modulation of insulin/IGF-1 receptor crosstalk via phospho-Akt/ERK Western blotting .

- In Alzheimer’s models (e.g., Aβ-treated neurons), measure synaptic density (PSD-95 staining) and autophagy markers (LC3-II) to link cytoprotection to lysosomal pathways .

- Combine with siRNA knockdown of IGF-1R to validate pathway specificity .

What statistical approaches are recommended for analyzing IGF-I (24-41) dose-response data?

Level : Methodological

Answer :

- For non-linear responses, use four-parameter logistic regression to calculate EC₅₀/IC₅₀ values .

- Address variability in biological replicates with mixed-effects models , especially in in vivo studies .

- Apply Bonferroni correction for multi-group comparisons (e.g., fragment variants) to reduce Type I errors .

How to resolve discrepancies in IGF-I (24-41)’s reported anti-inflammatory potency across studies?

Level : Advanced

Methodological Answer :

- Standardize peptide storage (-20°C, lyophilized) to prevent degradation .

- Control for endogenous IGFBP interference via pre-incubation with protease inhibitors .

- Use transcriptomic profiling (RNA-seq) to identify context-dependent signaling nodes (e.g., NF-κB vs. JAK/STAT) in different inflammation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.